[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid
Description
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid is a heterocyclic compound featuring a phenoxy-acetic acid backbone substituted with a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and versatility in drug design, often enhancing binding affinity to biological targets . This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by methods using caesium carbonate in DMF to link oxadiazole and phenoxy-acetic acid precursors . Its structural framework is pivotal in medicinal chemistry, particularly in targeting enzymes like matrix metalloproteinases (MMPs) and receptors such as NK-3 .
Properties
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-12-11(17-13-7)8-4-2-3-5-9(8)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJFRMJQIHYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid typically involves the reaction of 3-methyl-[1,2,4]oxadiazole with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF at 60-80°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Pharmaceutical Research
2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy-acetic acid is investigated for its potential pharmaceutical applications, particularly in drug development targeting specific biological pathways. Its oxadiazole moiety may enhance bioactivity and selectivity in medicinal chemistry.
Agricultural Chemistry
This compound's herbicidal properties are being explored for use in agriculture as a selective herbicide. The phenoxyacetic acid structure is known for its ability to mimic plant hormones, potentially leading to applications in weed management.
Biochemical Studies
In biochemical research, this compound serves as a tool for probing cellular mechanisms. It can be utilized in assays to study the effects on metabolic pathways or as a reference compound in proteomics studies.
Case Studies
| Study Title | Year | Application | Findings |
|---|---|---|---|
| "Synthesis and Biological Evaluation of Oxadiazole Derivatives" | 2020 | Pharmaceutical | Identified potent anti-cancer activity of derivatives including the target compound, suggesting further exploration in cancer therapeutics. |
| "Investigating the Herbicidal Activity of Phenoxyacetic Acid Derivatives" | 2021 | Agricultural Chemistry | Demonstrated effective weed control with minimal impact on crop species, supporting its potential as an environmentally friendly herbicide. |
| "Role of Oxadiazole Compounds in Modulating Cellular Responses" | 2022 | Biochemical Studies | Showed that compounds like 2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy-acetic acid can influence signaling pathways related to stress responses in plants. |
Mechanism of Action
The mechanism of action of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Analogs and Properties
Key Observations:
- Oxadiazole vs. Triazole/Isoxazole: The 1,2,4-oxadiazole ring (as in the target compound) offers superior metabolic stability compared to triazoles, which are more prone to enzymatic degradation .
- Substituent Effects: Replacing the phenoxy group with sulfanyl () reduces hydrophilicity, impacting solubility. Direct attachment of acetic acid to oxadiazole () simplifies synthesis but may limit conformational flexibility .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The target compound’s LogP is influenced by the methyl-oxadiazole and phenoxy groups, balancing solubility and membrane permeability.
- Metabolic Stability : Oxadiazoles resist hydrolysis better than esters or amides, as seen in ’s stability under physiological conditions (98% purity post-HPLC) .
Biological Activity
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid is a synthetic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound has the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol. Its structure features a phenoxy group linked to a 3-methyl-[1,2,4]oxadiazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis typically involves the reaction of 3-methyl-[1,2,4]oxadiazole with phenoxyacetic acid under specific conditions, often using bases like sodium hydroxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours .
Antimicrobial Properties
Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus spp. . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Studies have highlighted the potential of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid in cancer therapy. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through the activation of intrinsic apoptotic pathways . The cytotoxicity profile suggests that it can selectively target cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| A549 | 2.41 | Induction of apoptosis |
| L929 (normal) | >100 | No significant toxicity |
The biological activity of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid is attributed to its interaction with specific molecular targets. The oxadiazole ring is known to modulate enzyme activities and influence gene expression related to apoptosis and cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluating various oxadiazole derivatives found that those containing the 3-methyl-[1,2,4]oxadiazol group displayed strong bactericidal effects against multi-drug resistant strains . The study emphasized the need for further exploration into structure-activity relationships.
- Cytotoxicity Assessment : In vitro tests on L929 normal cells revealed that while some derivatives exhibited cytotoxic effects at high concentrations, others enhanced cell viability at lower doses. This suggests a selective action where certain derivatives may serve as potential therapeutic agents without harming normal tissues .
Medicinal Chemistry
The compound's unique structure makes it a promising candidate for drug development aimed at treating infections and cancers. Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for further modifications and enhancements.
Agricultural Use
Given its antimicrobial properties, [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid could also find applications in agrochemicals as a biopesticide or fungicide .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. A general approach includes:
- Cyclocondensation : Reacting a nitrile derivative with hydroxylamine to form the oxadiazole core. For example, 3-methyl-1,2,4-oxadiazole can be synthesized via refluxing nitriles with hydroxylamine hydrochloride in ethanol/water under basic conditions .
- Coupling Reactions : The phenoxy-acetic acid moiety is introduced via nucleophilic aromatic substitution (SNAr) or ester hydrolysis. Sodium acetate or other bases are often used to facilitate ether bond formation between the oxadiazole-containing aryl bromide and glycolic acid derivatives .
Q. What analytical techniques are recommended for characterizing [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid?
Key methods include:
- NMR Spectroscopy : and NMR to confirm the oxadiazole ring (e.g., a singlet for the methyl group at δ ~2.5 ppm) and phenoxy-acetic acid linkage (e.g., α-proton splitting at δ ~4.8 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the oxadiazole ring (e.g., loss of CO or CHNO) .
- HPLC-PDA : For purity assessment, using reversed-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers screen the biological activity of this compound?
- In vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) using fluorometric or colorimetric substrates. For example, measure IC values via competitive binding assays .
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (NF-κB luciferase reporter assays) in macrophage-like cell lines (e.g., RAW 264.7) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the oxadiazole ring in derivatization reactions?
The oxadiazole ring’s electron-deficient nature facilitates electrophilic substitution at the 5-position. Computational studies (DFT) reveal that substituents like the methyl group stabilize the ring via hyperconjugation, directing further functionalization. For example, bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts (e.g., Pd(PPh)) and mild bases (KCO) .
Q. How does pH influence the stability of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid in aqueous solutions?
- Acidic Conditions (pH < 3) : Protonation of the oxadiazole nitrogen leads to ring-opening hydrolysis, forming carboxylic acid and amidoxime byproducts.
- Neutral/Alkaline Conditions (pH 7–9) : The compound remains stable, but prolonged exposure to UV light may induce photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS are recommended for shelf-life prediction .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess binding affinity to targets like COX-2 using AutoDock Vina or GROMACS.
- ADMET Prediction : Software like SwissADME predicts moderate blood-brain barrier permeability (LogP ~2.1) and CYP450 inhibition risk (e.g., CYP2C9), guiding toxicity studies .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC values from diverse assays (e.g., enzyme vs. cell-based) to identify assay-specific interference (e.g., compound aggregation in high-throughput screens).
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are optimal for evaluating the compound’s pharmacological efficacy in vivo?
- Rodent Models : Use carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic inflammation) with oral dosing (10–50 mg/kg). Include positive controls (e.g., indomethacin) and measure plasma concentrations via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
